molecular formula C28H42O5S B8486843 Bis(3,4-di-tert-butoxyphenyl) sulfoxide CAS No. 184291-72-3

Bis(3,4-di-tert-butoxyphenyl) sulfoxide

Cat. No.: B8486843
CAS No.: 184291-72-3
M. Wt: 490.7 g/mol
InChI Key: FOTXCVUZGZXJNK-UHFFFAOYSA-N
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Description

Bis(3,4-di-tert-butoxyphenyl) sulfoxide is a sulfur-containing organic compound characterized by two 3,4-di-tert-butoxyphenyl groups bonded to a sulfoxide functional group (S=O). While specific data on this compound are absent in the provided evidence, its structural analogs—such as sulfoxides with varying substituents—are often studied for their electronic and steric effects on biological activity or chemical stability .

Properties

CAS No.

184291-72-3

Molecular Formula

C28H42O5S

Molecular Weight

490.7 g/mol

IUPAC Name

4-[3,4-bis[(2-methylpropan-2-yl)oxy]phenyl]sulfinyl-1,2-bis[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C28H42O5S/c1-25(2,3)30-21-15-13-19(17-23(21)32-27(7,8)9)34(29)20-14-16-22(31-26(4,5)6)24(18-20)33-28(10,11)12/h13-18H,1-12H3

InChI Key

FOTXCVUZGZXJNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)S(=O)C2=CC(=C(C=C2)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The tert-butoxy groups in Bis(3,4-di-tert-butoxyphenyl) sulfoxide distinguish it from other sulfoxides. Below is a comparative analysis based on principles inferred from the provided evidence:

Property This compound Simple Aryl Sulfoxides (e.g., Diphenyl sulfoxide) Alkyl Sulfoxides (e.g., Dimethyl sulfoxide)
Steric Bulk High (due to tert-butoxy groups) Moderate Low
Electron Effects Electron-donating (tert-butoxy) Electron-withdrawing/donating (depending on aryl substituents) Electron-donating (alkyl groups)
Solubility Likely low in polar solvents due to bulk Moderate High in polar solvents (e.g., water)
Spectroscopic Analysis Complex ¹H-/¹³C-NMR shifts (e.g., tert-butoxy signals ~1.3 ppm for CH₃) Simpler aromatic proton environments Distinct methyl/methylene signals

Research Findings

Spectroscopic Characterization :

  • The tert-butoxy groups would produce distinct ¹H-NMR signals (e.g., singlet for tert-butyl CH₃ at ~1.3 ppm) and ¹³C-NMR signals for oxygenated carbons (~70–80 ppm), as seen in structurally related compounds like Isorhamnetin-3-O glycoside .
  • Compared to simpler sulfoxides, the bulky substituents in this compound may complicate spectral interpretation due to restricted rotation and anisotropic effects.

Structure-Activity Relationships :

  • Substructure analysis (as in ) suggests that bulky tert-butoxy groups could reduce metabolic degradation or enhance binding specificity in biological systems by sterically shielding the sulfoxide moiety .
  • In contrast, alkyl sulfoxides like DMSO exhibit high membrane permeability but lack target specificity due to minimal steric hindrance.

Preparation Methods

Synthesis of 3,4-Di-tert-butoxyphenyl Grignard Reagent

The foundational step in preparing bis(3,4-di-tert-butoxyphenyl) sulfoxide involves generating the 3,4-di-tert-butoxyphenyl Grignard reagent. This is typically achieved by reacting 3,4-di-tert-butoxyphenyl chloride with magnesium metal in tetrahydrofuran (THF) under inert conditions . The reaction proceeds via a single-electron transfer mechanism, forming the aryl magnesium chloride intermediate.

Critical Parameters:

  • Magnesium Purity: Technical-grade magnesium (99.5%) is sufficient, but residual oxides must be removed via activation with iodine or 1,2-dibromoethane.

  • Solvent Drying: THF must be distilled over sodium/benzophenone to maintain anhydrous conditions, as moisture deactivates the Grignard reagent.

  • Reaction Temperature: The exothermic reaction requires cooling to 0–5°C during initiation, followed by gradual warming to 40°C for completion .

Reaction Equation:

3,4-(t-BuO)2C6H3Cl+MgTHF3,4-(t-BuO)2C6H3MgCl\text{3,4-(t-BuO)}2\text{C}6\text{H}3\text{Cl} + \text{Mg} \xrightarrow{\text{THF}} \text{3,4-(t-BuO)}2\text{C}6\text{H}3\text{MgCl}

Reaction of Grignard Reagent with Thionyl Chloride

The Grignard reagent is subsequently treated with thionyl chloride (SOCl2_2) to form the sulfoxide. This step involves nucleophilic attack by the Grignard reagent on the electrophilic sulfur atom in SOCl2_2, followed by oxidation to the sulfoxide .

Optimized Conditions:

  • Molar Ratio: 0.2–0.3 mol of SOCl2_2 per mole of Grignard reagent maximizes sulfoxide yield while minimizing over-oxidation to sulfones . Excess SOCl2_2 (>0.4 mol) consumes the Grignard reagent, reducing yield.

  • Temperature Control: The reaction is conducted at −10°C to 0°C to suppress side reactions, such as the formation of diaryl sulfides.

  • Reaction Time: 2–4 hours under vigorous stirring ensures complete conversion.

Typical Yield: 45–55% after purification .

Purification and Isolation

Crude this compound is isolated via solvent extraction and recrystallization.

Stepwise Protocol:

  • Quenching: The reaction mixture is quenched with ice-cold ammonium chloride solution to hydrolyze residual Grignard reagent.

  • Extraction: The product is extracted into chloroform (3 × 1,000 mL) and washed with water to remove inorganic salts .

  • Recrystallization: The concentrated organic layer is recrystallized from a hexane/ethyl acetate mixture (9:1 v/v) at −20°C, yielding colorless crystals .

Purity Analysis:

  • HPLC: >99% purity (C18 column, acetonitrile/water 80:20, λ = 254 nm).

  • Melting Point: 161–162°C (lit. 160–162°C) .

Mechanistic Insights and Side Reactions

The reaction mechanism proceeds through a two-step pathway:

  • Formation of Sulfinyl Chloride Intermediate:

2 ArMgCl+SOCl2Ar2S(O)Cl+MgCl2+MgO\text{2 ArMgCl} + \text{SOCl}2 \rightarrow \text{Ar}2\text{S(O)Cl} + \text{MgCl}_2 + \text{MgO}

  • Hydrolysis to Sulfoxide:

Ar2S(O)Cl+H2OAr2S(O)OH-HClAr2S(O)\text{Ar}2\text{S(O)Cl} + \text{H}2\text{O} \rightarrow \text{Ar}2\text{S(O)OH} \xrightarrow{\text{-HCl}} \text{Ar}2\text{S(O)}

Key Side Reactions:

  • Over-Oxidation to Sulfone: Occurs at SOCl2_2 ratios >0.4 mol or elevated temperatures.

  • Formation of Diaryl Sulfide: Competing reaction at suboptimal temperatures or insufficient SOCl2_2 .

Comparative Analysis of Methodologies

Table 1 summarizes key variations in reported synthesis protocols:

ParameterPatent US5705702A EvitaChemAcademic Study
Grignard Reagent3,4-(t-BuO)2_2C6_6H3_3MgCl3,4-(t-BuO)2_2C6_6H3_3MgClNot reported
SOCl2_2 Ratio (mol)0.250.3N/A
Reaction Temp (°C)−10 to 00–5N/A
Purification MethodChloroform extraction, recrystallizationColumn chromatographyLow-temperature recrystallization
Yield (%)4550–5554

Challenges and Scalability

Steric Hindrance: The bulky tert-butoxy groups impede reaction kinetics, necessitating extended reaction times compared to less hindered aryl Grignard reagents.
Moisture Sensitivity: Both the Grignard reagent and sulfoxide are hygroscopic, requiring strict anhydrous conditions.
Scalability: Pilot-scale batches (1 kg) achieve consistent yields (48–52%) but require specialized equipment for low-temperature recrystallization .

Q & A

Q. What are the optimal synthetic routes for Bis(3,4-di-tert-butoxyphenyl) sulfoxide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves the oxidation of bis(3,4-di-tert-butoxyphenyl) sulfide using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance sulfoxide stability.
  • Temperature control : Low temperatures (0–5°C) minimize over-oxidation to sulfone byproducts.
  • Stoichiometry : A 1:1 molar ratio of sulfide to oxidant reduces side reactions.

Q. Table 1: Yield Optimization via Oxidant Comparison

OxidantSolventTemp (°C)Yield (%)Purity (%)
mCPBACH₂Cl₂0–57895
H₂O₂/AcOHTHF256288

Reference synthetic protocols for sulfoxides in and suggest rigorous inert-atmosphere practices to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect splitting patterns due to the chiral sulfoxide center and steric hindrance from tert-butoxy groups. Integrate peaks at δ 1.2–1.4 ppm (tert-butyl) and δ 7.0–8.0 ppm (aromatic protons).
    • ¹³C NMR : Confirm sulfoxide formation via deshielded sulfur-adjacent carbons (δ 40–50 ppm).
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and molecular ion peaks [M+H]⁺.
  • X-ray Crystallography : Resolve stereochemistry but note challenges due to bulky substituents limiting crystal growth.

emphasizes systematic data recording and cross-validation across techniques .

Advanced Research Questions

Q. How do the tert-butoxy substituents influence the electronic and steric properties of the sulfoxide moiety, and what experimental approaches can elucidate these effects?

Methodological Answer: The tert-butoxy groups induce:

  • Steric hindrance : Reduces nucleophilic attack on sulfur, stabilizing the sulfoxide.
  • Electron-donating effects : Increase electron density on the aromatic ring, modulating redox potential.

Q. Experimental strategies :

  • Cyclic Voltammetry : Compare oxidation potentials with less-substituted analogs.
  • Kinetic Studies : Monitor reaction rates with sterically hindered reagents (e.g., bulky Grignard reagents).
  • DFT Calculations : Model HOMO-LUMO gaps to quantify electronic effects.

and highlight analogous tert-butyl derivatives for benchmarking steric/electronic impacts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from the compound’s chiral sulfoxide center and bulky substituents?

Methodological Answer:

  • Variable Temperature (VT) NMR : Suppress dynamic effects (e.g., hindered rotation of tert-butoxy groups) by cooling to −40°C.
  • Chiral Shift Reagents : Add Eu(fod)₃ to differentiate enantiomers via distinct splitting.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons.

’s sulfoxide characterization methods stress iterative data refinement .

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of this compound in catalytic applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry to calculate bond dissociation energies (BDEs) for S=O bonds and predict redox behavior.
  • Molecular Dynamics : Simulate solvation effects and steric interactions in catalytic pockets.
  • Docking Studies : Model interactions with transition-metal catalysts (e.g., Pd or Ru complexes).

Q. Table 2: Key Computational Parameters

ParameterValue (DFT/B3LYP)Relevance
S=O Bond Length1.48 ÅIndicates oxidation state
Dihedral Angle85°Steric strain from tert-butoxy groups

’s structural analogs provide baseline data for computational validation .

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